N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin ring linked via an acetamide group to a 5-methoxy-substituted 1-oxo-1,2-dihydroisoquinoline moiety. The benzodioxin scaffold is known for its role in modulating anti-inflammatory activity , while the isoquinolinone fragment may contribute to binding interactions due to its aromatic and hydrogen-bonding capabilities .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-4-2-3-15-14(16)7-8-22(20(15)24)12-19(23)21-13-5-6-17-18(11-13)27-10-9-26-17/h2-8,11H,9-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMPOZGVCMCRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
The compound features a complex structure characterized by a benzodioxin moiety and an isoquinolinone derivative. Its molecular formula can be denoted as C16H17NO5S.
IUPAC Name:
this compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The benzodioxin structure is known to enhance the interaction with bacterial cell walls and inhibit growth by disrupting essential metabolic pathways.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it targets enzymes involved in bacterial folic acid synthesis. This inhibition is crucial for the development of antibacterial agents as it halts the production of nucleotides necessary for DNA replication.
| Enzyme Target | Mechanism of Action | Effect |
|---|---|---|
| Dihydropteroate synthase | Inhibits folic acid synthesis | Prevents bacterial growth |
| Other metabolic enzymes | Potential inhibition in various metabolic pathways | May affect cellular metabolism |
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar structures have been documented to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study conducted on derivatives of benzodioxin demonstrated that modifications at the nitrogen site significantly enhanced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study highlighted a correlation between structural features and biological activity. -
Enzyme Inhibition Studies:
Research focusing on enzyme inhibition has shown that the presence of methoxy groups in the isoquinolinone moiety increases binding affinity to target enzymes. This suggests a potential pathway for developing selective inhibitors for therapeutic applications. -
Antitumor Activity Assessment:
In vitro assays using cancer cell lines indicated that derivatives similar to this compound exhibited cytotoxic effects. The mechanisms involved were linked to the induction of oxidative stress and subsequent apoptosis in tumor cells.
The biological activity of this compound can be attributed to several mechanisms:
Antibacterial Mechanism:
The compound inhibits bacterial growth by targeting specific enzymes essential for folic acid synthesis. This action disrupts nucleotide production, leading to cell death.
Antitumor Mechanism:
The proposed mechanism involves the induction of apoptosis through oxidative stress pathways. The compound may also interfere with signaling pathways critical for tumor cell survival.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzodioxin- and acetamide-containing derivatives, focusing on structural features, molecular properties, and reported bioactivities.
Anti-inflammatory Benzodioxin Carboxylic Acid Derivatives
- Compound : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
- Key Features : Carboxylic acid group instead of acetamide; simpler substitution pattern.
- Activity : Exhibits anti-inflammatory potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays .
- Comparison : The carboxylic acid group in this derivative likely enhances solubility but may reduce metabolic stability compared to the acetamide linker in the target compound.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
- Compound : Synthesized as an intermediate for further functionalization .
- Key Features: Bromoacetamide substituent; lacks the isoquinolinone moiety.
4-Bromophenylmethyl-Isoquinolinyl Acetamide
- Compound: 2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .
- Key Features: 4-Bromophenylmethyl group attached to the isoquinoline core.
Thienopyrimidinyl Acetamide Derivative
- Compound: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide .
- Key Features: Thienopyrimidine substituent; methyl groups enhance steric bulk.
- Comparison: The thienopyrimidine group introduces heterocyclic diversity, which may influence kinase inhibition or nucleic acid interactions, unlike the methoxy-isoquinolinone in the target compound.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Structural Insights: The acetamide linker in the target compound may improve metabolic stability compared to carboxylic acid derivatives , while the methoxy group on the isoquinolinone could enhance hydrogen-bonding interactions with biological targets .
- Hydrogen-Bonding Patterns : The acetamide group facilitates N–H···O hydrogen bonds, influencing crystal packing and solubility , which is critical for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
